molecular formula C4H4N2O2S B13114872 Pyrimidine-4-sulfinicacid

Pyrimidine-4-sulfinicacid

Cat. No.: B13114872
M. Wt: 144.15 g/mol
InChI Key: XYQVYBGQCPWOKD-UHFFFAOYSA-N
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Description

Pyrimidine-4-sulfinic acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a sulfinic acid group at the 4-position Pyrimidine derivatives are known for their wide occurrence in nature and their significant roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-4-sulfinic acid typically involves the introduction of a sulfinic acid group to a pyrimidine ring. One common method is the reaction of pyrimidine derivatives with sulfinating agents under controlled conditions. For example, the reaction of 4-chloropyrimidine with sodium sulfinate in the presence of a base can yield pyrimidine-4-sulfinic acid .

Industrial Production Methods: Industrial production of pyrimidine-4-sulfinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity pyrimidine-4-sulfinic acid .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-4-sulfinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyrimidine-4-sulfinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives and as a reagent in organic synthesis.

    Biology: Pyrimidine-4-sulfinic acid derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of pyrimidine-4-sulfinic acid derivatives in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of pyrimidine-4-sulfinic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes involved in nucleotide synthesis, leading to antiproliferative effects on cancer cells. Others may interact with microbial enzymes, exhibiting antimicrobial activity. The exact mechanism depends on the specific structure and functional groups of the derivative .

Comparison with Similar Compounds

Uniqueness: Pyrimidine-4-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C4H4N2O2S

Molecular Weight

144.15 g/mol

IUPAC Name

pyrimidine-4-sulfinic acid

InChI

InChI=1S/C4H4N2O2S/c7-9(8)4-1-2-5-3-6-4/h1-3H,(H,7,8)

InChI Key

XYQVYBGQCPWOKD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1S(=O)O

Origin of Product

United States

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